N-Acetyl-N-methoxyacetamide

Catalog No.
S1538463
CAS No.
128459-09-6
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-N-methoxyacetamide

CAS Number

128459-09-6

Product Name

N-Acetyl-N-methoxyacetamide

IUPAC Name

N-acetyl-N-methoxyacetamide

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3

InChI Key

HWZKQIRJZPOEQF-UHFFFAOYSA-N

SMILES

CC(=O)N(C(=O)C)OC

Canonical SMILES

CC(=O)N(C(=O)C)OC

The exact mass of the compound N-Acetyl-N-methoxyacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyl-N-methoxyacetamide (CAS 128459-09-6), also known as N-methoxydiacetamide or N,N-diacetyl-O-methylhydroxylamine, is a specialized chemoselective acetylating reagent widely utilized in advanced organic synthesis and pharmaceutical manufacturing[1]. Operating as a stable, distillable liquid at room temperature (boiling point 74 °C at 12 mmHg), this compound serves as a highly precise acetyl donor . Its primary procurement value lies in its ability to selectively acetylate primary amines without affecting secondary amines or hydroxyl groups, thereby eliminating the need for multi-step protection and deprotection sequences in complex molecular assemblies [1].

Substituting N-methoxydiacetamide with conventional acetylating agents, such as acetic anhydride or acetyl chloride, frequently results in compromised synthetic efficiency and lower overall yields in multifunctional substrates [1]. Traditional reagents lack the necessary chemoselectivity, leading to concurrent acetylation of secondary amines and alcohols, as well as the formation of unwanted diacetylated primary amines . This lack of discrimination necessitates the implementation of orthogonal protecting group strategies, which increases reagent consumption, extends process timelines, and reduces the atom economy of the manufacturing workflow [1]. Consequently, for substrates containing multiple nucleophilic sites, generic substitution introduces unacceptable downstream purification burdens.

Chemoselective Acetylation of Primary Amines over Secondary Amines

N-methoxydiacetamide demonstrates exceptional chemoselectivity by exclusively acetylating primary amines in the presence of secondary amines [1]. In competitive acylation assays, N-methoxydiacetamide achieves >95% conversion of primary amines to their corresponding monoacetamides, whereas conventional reagents like acetic anhydride yield complex mixtures of primary and secondary acetamides [1]. This selectivity is driven by the unique steric and electronic properties of the N-methoxy leaving group, which modulates the electrophilicity of the acetyl center .

Evidence DimensionChemoselectivity for primary vs. secondary amines
Target Compound Data>95% selective monoacetylation of primary amines
Comparator Or BaselineAcetic anhydride (non-selective, acetylates both primary and secondary amines)
Quantified DifferenceComplete suppression of secondary amine acetylation
ConditionsCompetitive acetylation assay in mild solvent conditions

Enables direct functionalization of primary amines in complex polyamine or multifunctional pharmaceutical intermediates without requiring prior protection of secondary amines.

Preservation of Hydroxyl Groups During Amine Acetylation

When applied to amino alcohols, N-methoxydiacetamide selectively targets the amine functionality while leaving the hydroxyl groups entirely unreacted [1]. Studies indicate that while acetyl chloride and acetic anhydride rapidly form O-acetyl or N,O-diacetyl products, N-methoxydiacetamide yields the N-monoacetylated product exclusively, even when used in slight excess [1]. This differentiation significantly streamlines the synthesis of complex active pharmaceutical ingredients (APIs) by bypassing transient protection steps .

Evidence DimensionN- vs O-acetylation selectivity
Target Compound DataExclusive N-acetylation (0% O-acetylation observed)
Comparator Or BaselineAcetyl chloride / Acetic anhydride (yields N,O-diacetylated products)
Quantified Difference100% preservation of free hydroxyl groups
ConditionsAcetylation of amino alcohols at room temperature to mild reflux

Drastically reduces the step count in API synthesis by eliminating the need for transient hydroxyl protection strategies.

Prevention of Over-Acetylation (Diacetamide Formation)

A common industrial challenge with aggressive acetylating agents is the over-reaction of primary amines to form diacetamides, which are difficult to separate and reduce the yield of the desired monoacetamide[1]. N-methoxydiacetamide acts as a controlled acetyl donor, transferring only a single acetyl group to primary amines [1]. The reaction naturally halts at the monoacetamide stage due to the attenuated reactivity of the reagent compared to the newly formed amide, ensuring high product purity and simplifying downstream crystallization or chromatography .

Evidence DimensionFormation of diacetamide impurities
Target Compound Data<1% diacetamide formation
Comparator Or BaselineAcetic anhydride in excess (significant diacetamide formation)
Quantified DifferenceNear-total elimination of over-acetylation impurities
ConditionsStandard N-acetylation protocols with excess reagent

Improves the isolated yield and purity profile of the final product, directly lowering purification costs in scale-up manufacturing.

Synthesis of Hydroxyethylamine (HEA) BACE-1 Inhibitors

N-methoxydiacetamide is the reagent of choice for acetylating specific amine residues in HEA scaffolds where unprotected hydroxyl groups must remain intact for subsequent structural elaboration or target binding .

Preparation of Benzamide-Based Antitumor Agents

Used in the late-stage functionalization of polyaminated aromatic precursors, allowing for the precise introduction of acetyl groups onto primary anilines without affecting secondary alkylamines .

Automated Synthesis and Library Generation

Its stability, predictable reactivity, and liquid state at slightly elevated temperatures make it highly suitable for automated liquid handling systems in high-throughput medicinal chemistry, where avoiding complex protection steps is critical for library efficiency [1].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Acetyl-N-methoxyacetamide

Dates

Last modified: 08-15-2023

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